Cas no 10354-48-0 (2-Furancarboxamide,N-(phenylmethyl)-)

2-Furancarboxamide,N-(phenylmethyl)- structure
10354-48-0 structure
Product Name:2-Furancarboxamide,N-(phenylmethyl)-
CAS No:10354-48-0
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD00452988
CID:213769
PubChem ID:347531
Update Time:2025-09-26

2-Furancarboxamide,N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxamide,N-(phenylmethyl)-
    • N-benzylfuran-2-carboxamide
    • 2-furoic acid benzylamide
    • 2-furyl-N-benzylcarboxamide
    • CBDivE_002310
    • Furan-2-carbonsaeure-benzylamid
    • Furan-2-carboxylic acid benzylamide
    • N-benzyl-2-furamide
    • N-Benzyl-furan-2-carboxamid
    • N-benzylfuran-2-carboxylic acid amide
    • NSC406271
    • Oprea1_814942
    • Oprea1_875356
    • SureCN5123738
    • SCHEMBL5123738
    • SY316848
    • MFCD00452988
    • AMY42548
    • NSC-406271
    • CHEMBL1341085
    • AKOS000545652
    • SMR000117081
    • D82972
    • SB61093
    • MLS000526607
    • 10354-48-0
    • Z27749525
    • NSC 406271
    • HMS1676K11
    • HMS2180C21
    • CS-0156274
    • DTXSID90324282
    • BS-14323
    • SYUWFNHEYUYCHX-UHFFFAOYSA-N
    • STK391632
    • AN-652/40012046
    • DB-209964
    • MDL: MFCD00452988
    • Inchi: 1S/C12H11NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
    • InChI Key: SYUWFNHEYUYCHX-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 201.07903
  • Monoisotopic Mass: 201.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 42.2A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 413.1±28.0 °C at 760 mmHg
  • Flash Point: 203.6±24.0 °C
  • Refractive Index: 1.567
  • PSA: 42.24
  • LogP: 2.60050
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Furancarboxamide,N-(phenylmethyl)- Security Information

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2-Furancarboxamide,N-(phenylmethyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:10354-48-0)2-Furancarboxamide,N-(phenylmethyl)-
Order Number:A1101579
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:32
Price ($):167.0/743.0
Email:sales@amadischem.com

Additional information on 2-Furancarboxamide,N-(phenylmethyl)-

Introduction to 2-Furancarboxamide,N-(phenylmethyl)- (CAS No. 10354-48-0)

2-Furancarboxamide,N-(phenylmethyl)-, identified by its Chemical Abstracts Service (CAS) number 10354-48-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative features a furan ring linked to an amide functionality, with a phenylmethyl (benzyl) substituent at the nitrogen atom. Its unique structural framework has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel bioactive molecules.

The compound’s molecular structure, characterized by a combination of oxygen, nitrogen, and carbon atoms, contributes to its diverse reactivity and interaction with biological targets. The presence of the furan ring introduces electronic and steric effects that can modulate the compound’s pharmacokinetic properties, making it a valuable scaffold for drug design. Furthermore, the benzyl group enhances lipophilicity, which is often a critical factor in determining oral bioavailability and membrane permeability.

In recent years, 2-Furancarboxamide,N-(phenylmethyl)- has been explored in various research contexts, particularly in the synthesis of small-molecule inhibitors targeting key biological pathways. One notable area of interest is its role in developing compounds that interact with enzymes involved in metabolic disorders. Studies have demonstrated that derivatives of this molecule can exhibit inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in DNA biosynthesis and repair.

Recent advancements in computational chemistry have enabled more efficient virtual screening of this compound and its analogs. Molecular docking simulations have revealed that modifications to the furan ring or the benzyl substituent can significantly alter binding affinity to target proteins. This has led to the identification of novel lead compounds with improved pharmacological profiles. For instance, researchers have synthesized analogs with enhanced solubility and reduced toxicity, making them more suitable for clinical development.

The synthesis of 2-Furancarboxamide,N-(phenylmethyl)- involves multi-step organic reactions, typically starting from commercially available furan derivatives. The introduction of the amide group is often achieved through nucleophilic substitution or condensation reactions, while the benzyl moiety is typically introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for pharmaceutical applications.

From a medicinal chemistry perspective, the versatility of 2-Furancarboxamide,N-(phenylmethyl)- as a scaffold has led to its incorporation into various drug candidates. For example, researchers have explored its potential in antiviral therapies by designing derivatives that disrupt viral protease activity. Preliminary in vitro studies have shown promising results, indicating that certain analogs can inhibit proteases essential for viral replication without significant off-target effects.

The compound’s stability under various conditions is another critical factor influencing its utility in drug development. Studies have investigated its photostability and thermal stability, revealing that under controlled conditions, it remains intact for extended periods. This stability is advantageous for formulation into pharmaceutical products and ensures consistent bioavailability upon administration.

In conclusion, 2-Furancarboxamide,N-(phenylmethyl)- (CAS No. 10354-48-0) represents a compelling example of how structural diversity can be leveraged to develop novel therapeutic agents. Its unique chemical properties make it a valuable building block for further chemical modifications and biological evaluations. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10354-48-0)2-Furancarboxamide,N-(phenylmethyl)-
A1101579
Purity:99%/99%
Quantity:5g/25g
Price ($):167.0/743.0
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